(-)SHIN2

SHMT inhibition stereoselectivity antiproliferative activity

(-)-SHIN2 is the stereochemically pure (S)-enantiomer of SHIN2, a 1,4-dihydropyrano[2,3-c]pyrazole-class tool compound. It is essentially inactive against serine hydroxymethyltransferase (SHMT1/2), rendering it the validated negative control for experiments employing the active (R)-enantiomer, (+)-SHIN2 (CAS 3056942-19-6). • Defined stereochemistry at the 4-position ensures experimental reproducibility; the (S)-enantiomer shows no meaningful SHMT inhibition or antiproliferative activity. • Indispensable for target-engagement studies, 13C-serine tracing controls, and ruling out off-target effects in T-ALL and antimicrobial research. • Supplied as a white to light yellow solid; confirm stereochemical identity via chiral HPLC or optical rotation prior to use.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B12393324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)SHIN2
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C#CCCCO)CO)C(C)C)C#N)N
InChIInChI=1S/C23H26N4O3/c1-14(2)23(19(12-24)21(25)30-22-20(23)15(3)26-27-22)18-10-16(7-5-4-6-8-28)9-17(11-18)13-29/h9-11,14,28-29H,4,6,8,13,25H2,1-3H3,(H,26,27)/t23-/m1/s1
InChIKeyIWUCUJZMKDHLOF-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-SHIN2: The First In Vivo Active Serine Hydroxymethyltransferase (SHMT) Inhibitor with Validated Target Engagement


(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile (commonly designated (+)-SHIN2 or (R)-SHIN2; CAS 3056942-19-6) is a chiral small-molecule inhibitor belonging to the 1,4-dihydropyrano[2,3-c]pyrazole class . It acts as a folate-competitive dual inhibitor of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, a pivotal enzyme in one-carbon metabolism that supplies essential units for nucleotide biosynthesis [1]. Unlike its predecessor SHIN1, (+)-SHIN2 was specifically optimized to possess pharmacokinetic properties sufficient for in vivo target engagement and efficacy studies, establishing it as a key chemical probe for interrogating SHMT biology in both oncologic and antimicrobial contexts [2].

Why Generic SHMT Inhibitor Substitution Fails: The Critical Role of (R)-(+)-SHIN2's Stereochemistry and Pharmacokinetic Profile


The simple replacement of (R)-(+)-SHIN2 with its racemic mixture, (S)-(-)-enantiomer, or earlier-generation SHMT inhibitors is scientifically unjustified due to pronounced differences in target engagement, cellular potency, and in vivo utility. The stereocenter at the 4-position of the pyrano[2,3-c]pyrazole core directly dictates biological activity: the (R)-enantiomer demonstrates stereoselective inhibition of cancer cell proliferation, whereas the (S)-enantiomer is essentially inactive [1]. Furthermore, the predecessor compound SHIN1, while highly potent against isolated enzymes in vitro (SHMT1/2 IC50 = 5/13 nM), failed to translate this activity in vivo due to a critically short half-life, precluding any meaningful study of SHMT biology in animal models [1]. In contrast, (R)-(+)-SHIN2 was specifically engineered to overcome this pharmacokinetic limitation, enabling robust in vivo target engagement as validated by 13C-serine tracing [1]. Consequently, substituting with an alternative SHMT inhibitor that lacks this validated in vivo target engagement profile risks experimental failure or misinterpretation of biological outcomes.

(4R)-SHIN2 Comparative Evidence: Quantifying Differentiation Against Analogs and Baseline Standards


Stereoselective Antiproliferative Activity: (R)-(+)-SHIN2 vs. (S)-(-)-SHIN2 in HCT116 Colon Cancer Cells

The (R)-enantiomer of SHIN2 exhibits stereospecific inhibition of HCT116 Ras-driven colon cancer cell proliferation, while the (S)-enantiomer is functionally inactive in this assay. This enantioselectivity confirms that the biological activity of SHIN2 is entirely dependent on the correct 3D configuration at the chiral center [1].

SHMT inhibition stereoselectivity antiproliferative activity colorectal cancer

In Vivo Pharmacokinetic Competence: (R)-(+)-SHIN2 vs. SHIN1 in Murine Models

Unlike the predecessor compound SHIN1, which lacked pharmacokinetic properties suitable for in vivo studies, (R)-(+)-SHIN2 was specifically designed to achieve systemic exposure sufficient for durable target modulation. This differentiation is critical for any research requiring the interrogation of SHMT biology in a physiological context [1].

pharmacokinetics in vivo target engagement 13C-serine tracing SHMT inhibitor

Potency in NOTCH1-Driven T-ALL: (R)-(+)-SHIN2 vs. Baseline Sensitivity in Molt4 Cells

(R)-(+)-SHIN2 demonstrates enhanced antiproliferative activity in the NOTCH1-mutant T-ALL cell line Molt4, a prototypical model of this aggressive leukemia subtype, when compared to its activity in other cancer cell types [1].

T-cell acute lymphoblastic leukemia T-ALL NOTCH1 mutation antileukemic activity

Overcoming Methotrexate Resistance: (R)-(+)-SHIN2 Potency in Resistant vs. Sensitive T-ALL Cells

A critical limitation of methotrexate in the clinic is the emergence of resistance. (R)-(+)-SHIN2 not only retains activity in methotrexate-resistant T-ALL cells but demonstrates significantly enhanced potency compared to the parental, methotrexate-sensitive line. This finding establishes SHMT inhibition as a distinct metabolic vulnerability in cells that have evolved to evade standard antifolate therapy [1].

methotrexate resistance T-ALL drug resistance combination therapy

Activity Against Vancomycin-Resistant Enterococcus faecium (VRE): (R)-(+)-SHIN2 vs. Vancomycin-Susceptible Strains

(R)-(+)-SHIN2 demonstrates equipotent biostatic activity against both vancomycin-susceptible and vanA-type vancomycin-resistant Enterococcus faecium (VRE) in vitro, a phenotype that distinguishes it from vancomycin which is ineffective against vanA-positive strains. This suggests that SHMT inhibition circumvents the primary mechanism of vancomycin resistance [1].

vancomycin-resistant Enterococcus VRE antibacterial SHMT inhibitor

Synergistic In Vivo Efficacy in T-ALL: (R)-(+)-SHIN2 + Methotrexate Combination vs. Monotherapy

The combination of (R)-(+)-SHIN2 with the standard-of-care antifolate methotrexate produces a synergistic antileukemic effect in vivo, leading to significantly improved survival outcomes in preclinical models of T-ALL compared to either agent alone [1].

synergy methotrexate T-ALL in vivo efficacy patient-derived xenograft

Validated Application Scenarios for (4R)-SHIN2: Where Procurement is Most Impactful


In Vivo Interrogation of One-Carbon Metabolism in Cancer

This is the primary and most validated application for (R)-(+)-SHIN2. Researchers seeking to study the role of serine hydroxymethyltransferase (SHMT1/2) in tumor growth, metabolism, and therapeutic response in animal models must use this compound. Its demonstrated in vivo pharmacokinetic profile and validated target engagement via 13C-serine tracing (200 mg/kg IP dose yielding micromolar plasma levels and 8h of impaired SHMT activity) make it the only tool in its class suitable for these experiments [1].

Investigating Mechanisms of Antifolate Resistance and Collateral Sensitivity

(R)-(+)-SHIN2 is uniquely suited for studies focused on resistance to antifolate chemotherapies like methotrexate. The compound's paradoxical 4-fold increase in potency against methotrexate-resistant T-ALL cells (compared to wild-type cells) provides a direct experimental system to investigate collateral sensitivity, metabolic adaptation, and alternative therapeutic vulnerabilities in the context of clinical drug resistance [1].

Evaluating SHMT Inhibition as a Combination Strategy in NOTCH1-Driven T-ALL

For preclinical translational research in T-cell acute lymphoblastic leukemia, particularly the NOTCH1-mutant subtype, (R)-(+)-SHIN2 is a critical component of a synergistic combination with methotrexate. Its demonstrated ability to significantly prolong survival in both mouse primary T-ALL and human PDX models when combined with methotrexate (200 mg/kg and 10 mg/kg, respectively) provides a strong foundation for studies aimed at developing novel combination regimens for this aggressive leukemia [1].

Exploring Antibacterial Strategies Against Vancomycin-Resistant Enterococcus (VRE)

In antimicrobial research, (R)-(+)-SHIN2 serves as a valuable chemical probe for studying SHMT as an antibacterial target in Gram-positive pathogens. Its equipotent biostatic activity against both vancomycin-susceptible and vanA-type vancomycin-resistant E. faecium distinguishes it from vancomycin and demonstrates that SHMT inhibition is a strategy that evades the primary vanA resistance mechanism [2]. This makes it a key tool for early-stage drug discovery efforts targeting VRE.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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